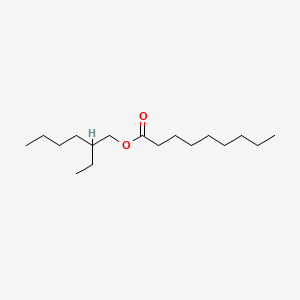2-Ethylhexyl nonanoate
CAS No.: 59587-44-9
Cat. No.: VC3715578
Molecular Formula: C17H34O2
Molecular Weight: 270.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59587-44-9 |
|---|---|
| Molecular Formula | C17H34O2 |
| Molecular Weight | 270.5 g/mol |
| IUPAC Name | 2-ethylhexyl nonanoate |
| Standard InChI | InChI=1S/C17H34O2/c1-4-7-9-10-11-12-14-17(18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |
| Standard InChI Key | CCFWAONPPYWNDM-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(=O)OCC(CC)CCCC |
| Canonical SMILES | CCCCCCCCC(=O)OCC(CC)CCCC |
Introduction
Chemical Identity and Structure
2-Ethylhexyl nonanoate is an ester formed through the esterification of 2-ethylhexanol and nonanoic acid (pelargonic acid). The compound is identified by the CAS number 59587-44-9 and possesses the molecular formula C17H34O2 . It belongs to the broader family of 2-ethylhexyl esters, which share the common 2-ethylhexyl alcohol moiety but differ in their acid components.
Chemical Identification Data
The following table presents the key identification parameters for 2-ethylhexyl nonanoate:
| Parameter | Value |
|---|---|
| Common Name | 2-Ethylhexyl nonanoate |
| Synonyms | 2-Ethylhexyl pelargonate, Nonanoic acid 2-ethylhexyl ester, Ethylhexyl pelargonate |
| CAS Number | 59587-44-9 |
| Molecular Formula | C17H34O2 |
| Average Mass | 270.457 |
| Monoisotopic Mass | 270.255880 |
| EINECS Number | 261-819-9 |
This compound is recognized under various names in different regions and regulatory frameworks, but all refer to the same chemical entity with consistent structural properties .
Physical and Chemical Properties
2-Ethylhexyl nonanoate exhibits specific physical and chemical properties that make it suitable for various applications. Understanding these properties is essential for formulating products and assessing potential risks associated with its use.
Physical Properties
The physical characteristics of 2-ethylhexyl nonanoate are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Boiling Point | 311.8±10.0 °C (Predicted) |
| Refractive Index | 1.44 |
| Density | 0.864±0.06 g/cm³ (Predicted) |
| Vapor Pressure | 0.008 Pa at 20°C |
| LogP | 5.49660 |
| Recommended Storage | 2-8°C |
These properties indicate that 2-ethylhexyl nonanoate is a relatively stable compound with low volatility, which contributes to its suitability for use in formulations where stability is required .
Chemical Reactivity
Like other esters, 2-ethylhexyl nonanoate can undergo hydrolysis under certain conditions, breaking down into its constituent components: 2-ethylhexanol (2-EH) and nonanoic acid. This hydrolysis can occur through chemical or enzymatic processes, particularly in biological systems . The hydrolysis behavior is an important consideration when assessing the toxicological profile of this compound, as the hydrolysis products may exhibit different biological activities compared to the parent compound.
Regulatory Status
The regulatory status of 2-ethylhexyl nonanoate varies across different regions and regulatory frameworks, reflecting assessments of its hazard profile and potential risks.
Inventory Listings
2-Ethylhexyl nonanoate appears on various chemical inventories worldwide, as summarized in the following table:
| Inventory | Status |
|---|---|
| European Inventory of Existing Commercial Chemical Substances (EINECS) | Listed |
| EC Inventory | Listed |
| United States Toxic Substances Control Act (TSCA) Inventory | Listed |
| China Catalog of Hazardous Chemicals 2015 | Not Listed |
| New Zealand Inventory of Chemicals (NZIoC) | Listed |
| Philippines Inventory of Chemicals and Chemical Substances (PICCS) | Listed |
| Vietnam National Chemical Inventory | Not Listed |
| Chinese Chemical Inventory of Existing Chemical Substances (China IECSC) | Listed |
These listings generally indicate that the compound is recognized and permitted for use in various jurisdictions, subject to applicable regulations .
Cosmetic Regulations
In the context of cosmetic regulations, 2-ethylhexyl nonanoate has been evaluated by various regulatory authorities:
-
The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted human health tier II and tier III assessments on selected 2-ethylhexyl esters, including 2-ethylhexyl nonanoate
-
These assessments have concluded that there is no unacceptable risk from the use of cosmetic products containing these esters at typical use concentrations
-
Currently, there are no specific restrictions on using these chemicals in cosmetics or domestic products in Australia
This regulatory landscape provides a framework for the responsible use of 2-ethylhexyl nonanoate in consumer products.
Research Findings and Future Directions
Exposure Assessment Studies
Research has been conducted to assess the proportion of 2-ethylhexanol (2-EH) formed upon hydrolysis of various 2-ethylhexyl esters, including 2-ethylhexyl nonanoate. These studies contribute to understanding the potential internal exposure to 2-EH following use of products containing these esters:
-
2-Ethylhexyl nonanoate represents one of the smaller esters in this group, resulting in a relatively higher proportion of 2-EH upon complete hydrolysis compared to larger esters
-
Exposure models have considered various use concentrations (1, 2, 3, 5%) in different product types to estimate realistic exposure scenarios
-
These assessments help establish safe use concentrations in consumer products
Future Research Needs
Despite existing safety assessments, several areas warrant further investigation to enhance our understanding of 2-ethylhexyl nonanoate:
-
Dermal absorption rates and metabolic pathways specific to 2-ethylhexyl nonanoate
-
Comparative assessment of hydrolysis rates in different biological matrices
-
Long-term environmental fate and potential ecological impacts
-
Refinement of exposure models for specific consumer product categories
Such research would contribute to more precise risk assessments and potentially expand the applications of this versatile compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume